O-(2-Methylpropyl)-D-tyrosine

Peptide synthesis Amino acid derivatization Organic methodology

Researchers optimizing peptide ligand SAR often face a gap between hydrophilic O-methyl and hydrophobic O-tert-butyl tyrosine analogs. O-(2-Methylpropyl)-D-tyrosine fills this gap with a calculated AlogP of 1.29-ideal for tuning membrane permeability without excessive lipophilicity. - ≥97% purity (mode across major suppliers) ensures reproducible coupling efficiency in solid-phase synthesis. - Room-temperature storage eliminates cold-chain logistics; shipped ambient. - One-step, quantitative-yield synthetic route reduces multi-step protection/deprotection costs.

Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
Cat. No. B8178583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(2-Methylpropyl)-D-tyrosine
Molecular FormulaC13H19NO3
Molecular Weight237.29 g/mol
Structural Identifiers
SMILESCC(C)COC1=CC=C(C=C1)CC(C(=O)O)N
InChIInChI=1S/C13H19NO3/c1-9(2)8-17-11-5-3-10(4-6-11)7-12(14)13(15)16/h3-6,9,12H,7-8,14H2,1-2H3,(H,15,16)/t12-/m1/s1
InChIKeyYIACUWYMFUHIMC-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-(2-Methylpropyl)-D-tyrosine: Key Characteristics


O-(2-Methylpropyl)-D-tyrosine (CAS 1336082-37-1) is a D-tyrosine derivative featuring an isobutyl ether modification at the phenolic hydroxyl position . With a molecular formula of C13H19NO3 and a molecular weight of 237.29 g/mol, this compound belongs to the class of O-alkyl-D-tyrosines, which are non-proteinogenic amino acid derivatives used primarily as research intermediates and building blocks in peptide synthesis [1]. The 2-methylpropyl (isobutyl) substituent confers distinct physicochemical properties that differentiate it from unmodified D-tyrosine and other O-alkyl homologs .

Solid-phase peptide synthesis building block
Isobutyl ether modification for intermediate lipophilicity
Non-proteinogenic D-tyrosine analog for stereochemical control

O-(2-Methylpropyl)-D-tyrosine: Substitution Risks


O-alkyl-D-tyrosines are not interchangeable due to alkyl chain length- and branching-dependent variations in lipophilicity, solubility, and biological activity when incorporated into peptides [1]. In vasopressin and oxytocin analog studies, even small alkyl substituent changes (e.g., methyl to ethyl) produce measurable shifts in antagonist potency (pA2) and receptor selectivity [2]. The 2-methylpropyl group in O-(2-Methylpropyl)-D-tyrosine introduces a branched C4 alkyl chain distinct from the linear butyl, branched tert-butyl, or shorter methyl/ethyl variants, which translates into unique partitioning behavior and steric effects critical for downstream applications .

Target
Potential Substitute
Risk
2-Methylpropyl (branched C4)
n-Butyl O-alkyl-D-tyrosine
Linear chain alters steric and partitioning profiles; may shift peptide-receptor interaction outcomes
2-Methylpropyl (branched C4)
tert-Butyl O-alkyl-D-tyrosine
Bulkier branched substituent may exaggerate hydrophobic packing or steric hindrance beyond intended design
2-Methylpropyl (branched C4)
Methyl or ethyl O-alkyl-D-tyrosine
Shorter chains reduce lipophilicity and may alter receptor subtype selectivity observed in vasopressin/oxytocin analog studies

O-(2-Methylpropyl)-D-tyrosine vs. Analogs: Quantitative Evidence


One-Step vs. Multi-Step Synthesis

O-(2-Methylpropyl)-D-tyrosine can be synthesized in a single step with quantitative yield using adapted Vilsmeier conditions [1]. This contrasts with typical O-alkylation methods for D-tyrosine, which often require multiple steps and protecting group manipulations to achieve comparable yields.

One-step synthesis
Reported
Quantitative yield in one step
Supports procurement-cost and scale-up assessment
Adapted Vilsmeier conditions; single-step vs multi-step conventional alkylation
Peptide synthesis Amino acid derivatization Organic methodology

Purity vs. Commercial O-Alkyl-D-tyrosines

Commercially available O-(2-Methylpropyl)-D-tyrosine is specified at a minimum purity of 97% . This is directly comparable to, and in some cases exceeds, the purity specifications for closely related O-alkyl-D-tyrosines such as O-methyl-D-tyrosine (≥97.0% by TCI ) and O-ethyl-D-tyrosine (typically ≥95-97% ).

Purity specification
Data to verify
≥97%
Meets or exceeds typical O-alkyl-D-tyrosine vendor specs
Supplier-specified; independent confirmation recommended
Analytical chemistry Quality control Procurement

Room Temperature Storage vs. Cold Chain

O-(2-Methylpropyl)-D-tyrosine is specified for long-term storage at room temperature . In contrast, many other O-alkyl-D-tyrosine derivatives, such as O-allyl-D-tyrosine methyl ester hydrochloride, require refrigerated storage at 0-8°C to maintain stability .

Storage condition
Supplier-specified
Room temperature (20–25 °C)
Eliminates cold-chain requirement common for related derivatives
Vendor statement; verify under actual lab storage conditions
Stability Logistics Laboratory operations

Lipophilicity: logP Comparison

The 2-methylpropyl (isobutyl) group in O-(2-Methylpropyl)-D-tyrosine increases calculated lipophilicity relative to shorter-chain O-alkyl derivatives. Based on the AlogP value of 1.29 reported for this compound , it is more lipophilic than O-methyl-D-tyrosine (predicted logP ~0.8-1.0) and O-ethyl-D-tyrosine (predicted logP ~1.0-1.2), though less lipophilic than O-tert-butyl-D-tyrosine (predicted logP ~1.5-1.8 ).

Lipophilicity (logP)
Class-level
AlogP = 1.29
Intermediate lipophilicity relative to O-alkyl homologs; experimental validation advised
Calculated value; no experimental logP data available
Physicochemical properties Drug design Bioavailability

O-(2-Methylpropyl)-D-tyrosine: Procurement & Application Scenarios


High-Throughput Peptide Synthesis

Researchers engaged in solid-phase peptide synthesis or combinatorial library generation should prioritize O-(2-Methylpropyl)-D-tyrosine due to its demonstrated one-step, quantitative-yield synthesis route . This reduces the cost and time associated with multi-step protection/deprotection strategies, enabling more efficient parallel synthesis workflows.

Limited Cold Storage Laboratories

Facilities lacking extensive refrigeration infrastructure or those seeking to minimize cold chain shipping costs should favor O-(2-Methylpropyl)-D-tyrosine, as its room temperature storage stability eliminates the need for ice packs, specialized freezers, or temperature monitoring during transport and long-term storage.

SAR Studies with Intermediate Lipophilicity

Medicinal chemists exploring O-alkyl-D-tyrosine modifications in peptide ligands should select O-(2-Methylpropyl)-D-tyrosine when an intermediate lipophilicity profile (AlogP = 1.29) is desired. This positions it between the more hydrophilic O-methyl/O-ethyl variants and the more hydrophobic O-tert-butyl analog, providing a distinct data point for optimizing membrane permeability and target engagement.

Peptide Drug Development: High Purity Needs

For preclinical development of peptide therapeutics where impurity profiles can confound biological assays, the ≥97% purity specification of O-(2-Methylpropyl)-D-tyrosine meets or exceeds that of many commercially available O-alkyl-D-tyrosine building blocks, ensuring reproducible coupling efficiency and minimizing purification burdens.

Application
Selection Property
Validation Focus
Solid-phase peptide synthesis
Synthetic route efficiency
Coupling reproducibility and scale-up viability
Labs with limited cold storage
Ambient storage stability
Long-term integrity under room temperature conditions
SAR studies of peptide ligands
Intermediate lipophilicity profile
Balancing membrane permeability and aqueous solubility
Peptide candidate research
Stringent purity specification
Impurity profile impact on bioassay consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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